molecular formula C18H16N4O4 B6360040 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 81820-16-8

3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No.: B6360040
CAS No.: 81820-16-8
M. Wt: 352.3 g/mol
InChI Key: HHJOGBDRAUQDAV-UHFFFAOYSA-N
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Description

3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an indoline core with an acetamidophenoxy group and an acetylhydrazidyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The acetamidophenoxy group is then introduced through a nucleophilic substitution reaction, often using 4-acetamidophenol as a starting material. The final step involves the formation of the acetylhydrazidyl moiety, which can be achieved through the reaction of the intermediate compound with hydrazine hydrate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and minimize the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with altered functional groups .

Scientific Research Applications

3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

2-(4-acetamidophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-11(23)19-12-6-8-13(9-7-12)26-10-16(24)21-22-17-14-4-2-3-5-15(14)20-18(17)25/h2-9,20,25H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJOGBDRAUQDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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